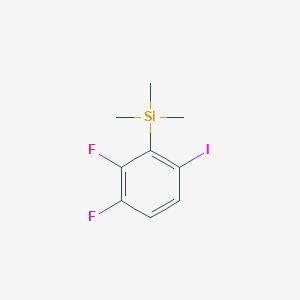

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

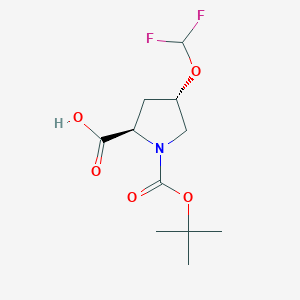

2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a chemical compound with the CAS Number: 1807646-33-8 . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C and is in liquid form at room temperature .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C . For more detailed physical and chemical properties, such as boiling point, melting point, and density, further resources or experimental data would be neededApplications De Recherche Scientifique

Synthesis of Organic Compounds

One of the primary applications of compounds related to 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is in the synthesis of organic compounds. For example, the preparation of 3,3-difluoro-2-pyrrolidone derivatives, where the introduction of a difluoromethylene group into organic molecules imparts desirable properties across various industries. This process involves the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanolate with primary amines followed by desilylation, showcasing the utility of trimethylsilyl-substituted precursors in organic synthesis (Kim et al., 2007).

Materials Science

In materials science, compounds similar to this compound have been used in the development of new materials. A notable application is in the synthesis and study of copolyfluorenes, which are composed of 9,9-dioctylfluorene, jacketed units, and bis(trimethylsilyl)benzene. These materials are characterized by their high glass transition temperatures and have shown potential in optoelectronic applications due to their significant blue shift in photoluminescence relative to polyfluorene (Wang et al., 2008).

Advanced Synthesis Techniques

Further, the development of advanced synthesis techniques often involves such silicon-substituted aryl compounds. For instance, the improved synthesis of 1,2-bis(trimethylsilyl)benzenes using Rieke-Magnesium or the entrainment method has been reported. These materials serve as key starting materials for the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials, illustrating the importance of silicon-substituted compounds in facilitating novel synthetic pathways (Lorbach et al., 2010).

Propriétés

IUPAC Name |

(2,3-difluoro-6-iodophenyl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMRQPMIUIRWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2ISi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

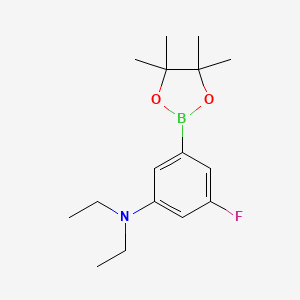

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)